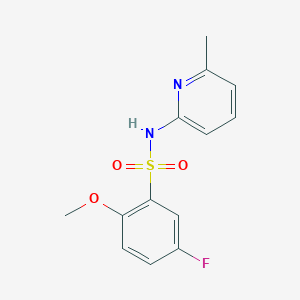
4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide, also known as BCS-111, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. BCS-111 is a sulfonamide derivative that has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties.
Aplicaciones Científicas De Investigación
4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has also been shown to have analgesic properties, which suggest that it may be useful in the treatment of chronic pain. Additionally, 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy.
Mecanismo De Acción
The exact mechanism of action of 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide is not fully understood, but it is believed to act on the cyclooxygenase (COX) enzyme pathway, which is involved in the production of inflammatory mediators. 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has been shown to inhibit COX-2, which is responsible for the production of prostaglandins that are involved in inflammation. Additionally, 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has been shown to modulate the activity of ion channels in the nervous system, which may contribute to its analgesic and anticonvulsant properties.
Biochemical and Physiological Effects
4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has been shown to reduce the activity of the neurotransmitter glutamate, which is involved in pain perception and seizure activity. 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has also been shown to increase the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which may contribute to its anticonvulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide is that it has been shown to have a high degree of selectivity for COX-2, which means that it may have fewer side effects than other nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. Additionally, 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has been shown to be effective at lower doses than other NSAIDs, which may reduce the risk of adverse effects. One limitation of 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several future directions for research on 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide. One area of interest is the potential use of 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has been shown to have neuroprotective properties, which suggest that it may be useful in preventing or slowing the progression of these diseases. Additionally, future research could focus on the development of more potent and selective COX-2 inhibitors based on the structure of 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide. Finally, more studies are needed to determine the safety and efficacy of 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide in humans, which could pave the way for its use as a therapeutic agent.
Conclusion
In conclusion, 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide is a chemical compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the treatment of a variety of diseases. While more research is needed to fully understand its mechanism of action and potential side effects, 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide represents a promising avenue for drug discovery and development.
Métodos De Síntesis
The synthesis of 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with cycloheptylmagnesium bromide, followed by the reduction of the nitro group to an amino group using palladium on carbon catalyst and hydrogen gas. The final step involves the alkylation of the amino group with propyl bromide to obtain 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide.
Propiedades
Nombre del producto |
4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C16H24BrNO3S |
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C16H24BrNO3S/c1-2-11-21-16-12-14(9-10-15(16)17)22(19,20)18-13-7-5-3-4-6-8-13/h9-10,12-13,18H,2-8,11H2,1H3 |
Clave InChI |
CAFKYDNVTXGFIZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)Br |
SMILES canónico |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B288107.png)

![2-ethyl-1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288110.png)
![1-(2-Furoyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B288118.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B288120.png)
![2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288123.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288133.png)
![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B288146.png)
![4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B288153.png)


![4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288169.png)

